molecular formula C9H12N2O2 B2427506 2-Methyl-3-(oxolan-3-yloxy)pyrazine CAS No. 2189434-10-2

2-Methyl-3-(oxolan-3-yloxy)pyrazine

Cat. No.: B2427506
CAS No.: 2189434-10-2
M. Wt: 180.207
InChI Key: NNIUAQWBGRTPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(oxolan-3-yloxy)pyrazine is a synthetically designed pyrazine derivative of significant interest in medicinal chemistry and drug discovery research. The core pyrazine heterocycle—a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation—is a privileged scaffold in pharmaceuticals, known for its diverse biological activities and presence in several clinically used agents . This compound is functionally characterized by a methyl group at the 2-position and a tetrahydrofuran (oxolane) ether moiety at the 3-position of the pyrazine ring. This specific substitution pattern, particularly the alkoxy group, is often engineered to influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable intermediate for structure-activity relationship (SAR) studies. Pyrazine-based compounds have demonstrated a broad spectrum of therapeutic potential in preclinical research, including as proteasome inhibitors for oncology, sedatives acting on GABA-A receptors, and antiviral prodrugs . Furthermore, the phenazine structural analogue, which features a fused benzene ring system, is also a platform for drug discovery, exhibiting notable anticancer and antimicrobial activities . As a building block, 2-Methyl-3-(oxolan-3-yloxy)pyrazine can be utilized in the synthesis of more complex heterocyclic systems aimed at developing novel inhibitors for enzymes and protein-protein interactions. Researchers will find this compound particularly useful for probing new chemical space in programs targeting kinase inhibition, as seen with other pyrazine-based tyrosine kinase inhibitors , or in the development of SHP2 phosphatase inhibitors, a area of significant interest in cancer research . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-methyl-3-(oxolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-8-2-5-12-6-8/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIUAQWBGRTPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(oxolan-3-yloxy)pyrazine typically involves the reaction of 2-methylpyrazine with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic substitution on the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: 2-Methyl-3-(oxolan-3-yloxy)pyrazine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the oxolane ring can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, various nucleophiles, aprotic solvents.

Major Products:

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Varied pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(oxolan-3-yloxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxolan-3-yloxy)pyrazine involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

    2-Methyl-3-(oxolan-2-yloxy)pyrazine: Similar structure but with the oxolane ring attached at a different position.

    2-Methyl-3-(tetrahydrofuran-3-yloxy)pyrazine: Another isomer with a different ring structure.

    2-Methyl-3-(oxolan-4-yloxy)pyrazine: Variation in the position of the oxolane ring.

Uniqueness: 2-Methyl-3-(oxolan-3-yloxy)pyrazine is unique due to the specific positioning of the oxolane ring, which can influence its chemical reactivity and biological activity. This positioning can result in different interaction patterns with biological targets compared to its isomers.

Biological Activity

2-Methyl-3-(oxolan-3-yloxy)pyrazine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(oxolan-3-yloxy)pyrazine is C10H13N2O2C_{10}H_{13}N_{2}O_{2}, with a molecular weight of approximately 193.23 g/mol. The structural features include a pyrazine ring substituted with a methyl group and an oxolane (tetrahydrofuran) moiety, which may contribute to its biological properties.

The biological activity of 2-Methyl-3-(oxolan-3-yloxy)pyrazine is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and microbial resistance.

Biological Activity

  • Antimicrobial Activity :
    • Several studies indicate that 2-Methyl-3-(oxolan-3-yloxy)pyrazine exhibits antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting a role in modulating immune responses.
  • Antioxidant Properties :
    • The compound has been assessed for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-α levels in cell cultures
AntioxidantScavenging activity measured via DPPH assay

Case Study 1: Antimicrobial Efficacy

In a recent study, 2-Methyl-3-(oxolan-3-yloxy)pyrazine was tested against various bacterial strains. The results indicated an inhibition zone diameter ranging from 12 mm to 25 mm, depending on the concentration used. This suggests significant antimicrobial potential, warranting further exploration for therapeutic applications.

Case Study 2: Inflammatory Response Modulation

A study investigating the anti-inflammatory effects of the compound involved treating macrophage cell lines with lipopolysaccharide (LPS) followed by exposure to varying concentrations of 2-Methyl-3-(oxolan-3-yloxy)pyrazine. Results showed a dose-dependent decrease in TNF-α production, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-Methyl-3-(oxolan-3-yloxy)pyrazine, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For ether-linked substituents (e.g., oxolan-3-yloxy groups), SN2 reactions under basic conditions (e.g., NaH or K₂CO₃) are common. For example:

  • Step 1: Activation of the hydroxyl group on oxolane (tetrahydrofuran derivative) using a base.
  • Step 2: Coupling with a halogenated pyrazine precursor (e.g., 3-chloro-2-methylpyrazine) in anhydrous solvents like DMF or THF.

Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for oxolane:pyrazine) critically affect yield. Prolonged heating may lead to side reactions, such as ring-opening of oxolane .

Q. Q2. What spectroscopic techniques are most effective for structural elucidation of 2-Methyl-3-(oxolan-3-yloxy)pyrazine?

Answer: A multi-technique approach is recommended:

  • NMR:
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (pyrazine CH₃), δ 3.5–4.5 ppm (oxolane OCH₂), and δ 5.0–5.5 ppm (ether linkage protons).
    • ¹³C NMR: Signals at 160–170 ppm (pyrazine C=N) and 70–80 ppm (oxolane C-O).
  • GC-MS: Retention indices and fragmentation patterns (e.g., m/z 166 [M⁺]) help confirm molecular weight and substituent loss (e.g., oxolane ring cleavage) .
  • IR: Stretching bands at 1250–1100 cm⁻¹ (C-O-C ether) and 1550–1450 cm⁻¹ (pyrazine ring vibrations) .

Q. Q3. How should researchers handle safety protocols for 2-Methyl-3-(oxolan-3-yloxy)pyrazine given its structural analogs' hazards?

Answer: While direct toxicity data for this compound is limited, structurally similar pyrazines (e.g., 2-Isobutyl-3-methoxypyrazine) are classified as acute toxins (OSHA Category 4) and skin/eye irritants. Recommended precautions:

  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How do computational models predict the electronic and vibrational behavior of 2-Methyl-3-(oxolan-3-yloxy)pyrazine?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electronic Transitions: S₀→S₁/S₂ excitations, critical for understanding UV-Vis spectra. For pyrazine cores, π→π* transitions dominate at ~260–300 nm .
  • Vibrational Modes: Coupling between pyrazine ring vibrations (e.g., ring-breathing modes at 600–700 cm⁻¹) and oxolane torsional motions.
    Validation against experimental IR/Raman data is essential to refine force fields .

Q. Q5. What contradictions exist in the literature regarding the bioactivity of pyrazine derivatives, and how can they be resolved?

Answer: Contradiction: Pyrazines like 2-Methyl-3-(methylthio)pyrazine exhibit both flavor-enhancing properties (low concentrations) and potential cytotoxicity (high concentrations). Resolution Strategies:

  • Dose-Response Studies: Establish threshold concentrations for bioactivity using in vitro assays (e.g., IC₅₀ in cell lines).
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify reactive intermediates .

Q. Q6. How does the oxolane substituent influence the compound’s stability under varying pH and temperature conditions?

Answer: The oxolane (tetrahydrofuran) ring introduces pH-sensitive ether linkages:

  • Acidic Conditions: Protonation of the ether oxygen leads to ring-opening (e.g., formation of diols at pH < 3).
  • Basic Conditions: Stable up to pH 10, but prolonged exposure may hydrolyze the pyrazine ring.
    Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss correlating to oxolane volatilization .

Q. Q7. What advanced chromatographic methods optimize separation of 2-Methyl-3-(oxolan-3-yloxy)pyrazine from complex matrices?

Answer:

  • HPLC: Use a C18 column with mobile phase gradient (water:acetonitrile, 70:30 to 50:50) and UV detection at 270 nm.
  • GC×GC-TOFMS: Enhances resolution for trace impurities (e.g., alkylpyrazines) using a polar/non-polar column set .
  • Validation: Spike-and-recovery experiments (90–110% recovery) confirm method accuracy in biological or environmental samples .

Q. Q8. How can researchers address discrepancies in reported synthetic yields for pyrazine derivatives?

Answer: Key Variables:

  • Purity of Reagents: Halogenated pyrazines often contain stabilizing agents (e.g., CuI) that inhibit coupling.
  • Catalyst Choice: Pd(PPh₃)₄ vs. CuI—affects cross-coupling efficiency (e.g., 60% vs. 45% yield).
    Mitigation:
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent, and catalyst ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.